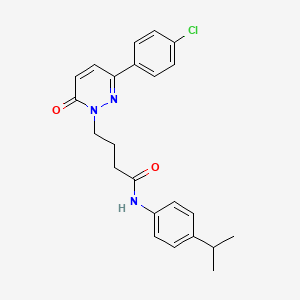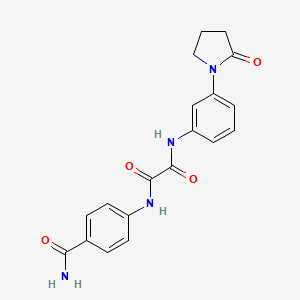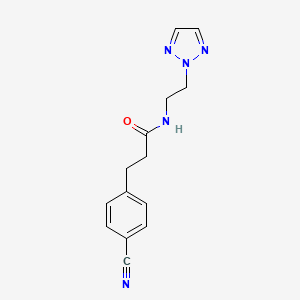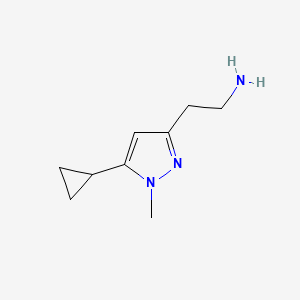![molecular formula C16H19N3O3 B2384294 N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199510-20-6](/img/structure/B2384294.png)
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as OPP, is a synthetic molecule that has been extensively studied for its potential applications in various scientific fields. OPP is a derivative of the natural amino acid proline and is classified as a prolyl oligopeptidase (POP) inhibitor.
科学研究应用
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been studied for its potential to modulate the immune response and reduce inflammation in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In cancer research, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
作用机制
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of POP, an enzyme that cleaves proline-containing peptides. POP is involved in several physiological processes, including the degradation of neuropeptides and the regulation of the immune response. By inhibiting POP, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to have several biochemical and physiological effects. In animal models, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to increase the levels of various neuropeptides, including substance P and enkephalin. N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has also been shown to reduce inflammation and oxidative stress in the brain and other tissues. Additionally, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with a high yield and purity. It is also relatively stable and can be stored for extended periods without degradation. However, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has some limitations for lab experiments. It is a potent inhibitor of POP, which can lead to off-target effects and potential toxicity. Additionally, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide. One area of interest is the development of more selective POP inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic benefits of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide in various disease models, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, the mechanism of action of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide and its effects on neuropeptides and other signaling molecules warrant further investigation.
合成方法
The synthesis of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the reaction of proline with acryloyl chloride and 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base. The reaction produces N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide as a white solid with a high yield. The purity of the synthesized N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-14(20)17-10-9-15(21)18-12-5-7-13(8-6-12)19-11-3-4-16(19)22/h2,5-8H,1,3-4,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDHSPGTLCZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)


![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)
![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)


![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)

![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)
![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

